molecular formula C16H24N2O3S B2603874 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,3-dimethylbutanamide CAS No. 941932-53-2

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,3-dimethylbutanamide

Cat. No.: B2603874
CAS No.: 941932-53-2
M. Wt: 324.44
InChI Key: MMWMSEZETFSMEQ-UHFFFAOYSA-N
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Description

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,3-dimethylbutanamide is a synthetic organic compound characterized by a unique sulfonamide-containing isothiazolidine ring fused to a substituted phenyl group and a branched aliphatic amide chain. The 1,1-dioxidoisothiazolidine moiety confers sulfonamide-like properties, which are often associated with biological activity, such as enzyme inhibition or antimicrobial effects .

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-12-6-7-13(18-8-5-9-22(18,20)21)10-14(12)17-15(19)11-16(2,3)4/h6-7,10H,5,8-9,11H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWMSEZETFSMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,3-dimethylbutanamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:

    Formation of the Isothiazolidin-2-yl Intermediate: This step involves the reaction of a suitable precursor with sulfur dioxide to form the isothiazolidin-2-yl moiety.

    Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Introduction of the Butanamide Moiety: The final step involves the reaction of the intermediate with a butanamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Initial studies indicate that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,3-dimethylbutanamide exhibits significant biological activity. Notable applications include:

  • Anticancer Activity : The compound has shown potential in inhibiting cell proliferation by targeting cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition can lead to reduced tumor growth and proliferation.
  • Antioxidant Properties : Its unique structure may confer antioxidant capabilities, potentially protecting cells from oxidative stress.

Synthesis and Reaction Mechanisms

The synthesis of this compound involves several chemical reactions. Key mechanisms include:

  • Oxidation Reactions : The compound can undergo various oxidation processes that may enhance its biological efficacy.
  • Target Interaction : Its mechanism of action primarily involves interaction with specific molecular targets, particularly enzymes involved in cell cycle regulation.

Case Study 1: Anticancer Research

In a study focusing on the anticancer properties of similar compounds, researchers found that derivatives of dioxidoisothiazolidin exhibited significant cytotoxic effects against various cancer cell lines. These findings suggest that this compound could be developed as a novel anticancer agent.

Case Study 2: Antioxidant Activity

Research has indicated that compounds with isothiazolidin structures can exhibit antioxidant activity. In vitro assays demonstrated that this compound could scavenge free radicals effectively, highlighting its potential as a therapeutic agent in oxidative stress-related disorders.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with three classes of analogous molecules from the literature (see Table 1 for summary):

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Structural Differences : Lacks the sulfonamide-containing isothiazolidine ring but shares a benzamide backbone. The hydroxyl and tertiary alcohol groups in this compound enable N,O-bidentate coordination, making it suitable for metal-catalyzed C–H activation reactions .

N'-(Substituted Benzylidene)-4-(5-Methyl-1H-benzimidazol-2-yl)benzohydrazides ()

  • Structural Differences: These hydrazide derivatives incorporate a benzimidazole core, which is absent in the target compound. The benzimidazole moiety is known for DNA intercalation and anticancer activity, whereas the target’s isothiazolidine ring may favor protease inhibition .
  • Synthetic Complexity : Both classes require multi-step syntheses, but the hydrazide derivatives involve condensation with aldehydes, contrasting with the target’s likely coupling of a preformed isothiazolidine intermediate .

3-Methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Derivatives ()

  • Structural Differences: These compounds feature a tetrahydropyrimidinone ring instead of the isothiazolidine sulfone. The tetrahydropyrimidinone group is stereochemically complex, with multiple chiral centers influencing receptor selectivity .
  • Pharmacokinetic Profile : The oxo group in these analogs may enhance solubility compared to the sulfone in the target compound, though sulfones generally exhibit greater metabolic stability .

2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide ()

  • Structural Differences : Contains a benzimidazole-isoxazole hybrid structure, diverging from the target’s phenyl-isothiazolidine core. Isoxazole rings are often employed to mimic carboxylic acid bioisosteres, suggesting different target interactions .
  • Spectroscopic Characterization : Both compounds exhibit amide-related IR stretches (~1670–1680 cm⁻¹ for C=O), but the target’s sulfone group would show distinct S=O vibrations (~1300–1350 cm⁻¹) absent in ’s compound .

Data Table: Key Comparative Parameters

Parameter Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N'-(Substituted Benzylidene)benzohydrazides 3-Methyl-2-[2-oxotetrahydropyrimidin-1-yl]butanamide
Core Functional Group 1,1-Dioxidoisothiazolidine Benzamide with N,O-bidentate group Benzimidazole-hydrazide Tetrahydropyrimidinone
Molecular Weight (Da) ~350–370 (estimated) 237.3 300–340 500–550
Synthetic Steps Likely 3–4 (e.g., sulfonation, coupling) 2 steps (acyl chloride + amino alcohol) 3 steps (condensation, hydrazide formation) 4+ steps (stereoselective synthesis)
Potential Applications Enzyme inhibition, antimicrobial Catalysis (C–H activation) Anticancer, antimicrobial Antiviral, CNS targeting

Research Findings and Implications

  • Target Compound: The sulfone group may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase) but could increase renal toxicity risks compared to non-sulfonamide analogs .
  • Stereochemical Complexity : Compounds like those in highlight the importance of chirality in drug design, suggesting that the target’s planar isothiazolidine ring may simplify synthesis but reduce selectivity .

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,3-dimethylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a dioxidoisothiazolidin moiety combined with a dimethylbutanamide structure. This configuration may enhance its pharmacological properties, making it a candidate for various therapeutic applications.

Property Value
Molecular FormulaC18H20N2O4S
Molecular Weight336.5 g/mol
CAS Number941932-65-6

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins involved in cell cycle regulation. Preliminary studies suggest that the compound may inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell proliferation and cancer progression . By disrupting the cell cycle, the compound can potentially exhibit anti-cancer effects.

Antitumor Activity

Several studies have investigated the antitumor potential of compounds similar to this compound. In vitro assays have shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer)
  • Assays Used : MTS assay for viability and BrdU assay for proliferation
  • IC50 Values :
    • A549: 6.75 ± 0.19 μM
    • HCC827: 6.26 ± 0.33 μM
    • NCI-H358: 6.48 ± 0.11 μM

These findings indicate that compounds with similar structures can effectively inhibit tumor cell proliferation .

Antibacterial Activity

In addition to its antitumor properties, the compound has been tested for antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The results suggest moderate antibacterial effects, highlighting its potential as a dual-action therapeutic agent .

Study 1: Antitumor Efficacy in Lung Cancer Models

A study evaluated the efficacy of this compound in both two-dimensional (2D) and three-dimensional (3D) cell culture systems. The hanging-drop model was employed to assess the compound's impact on tumor spheroids formed by A549 cells. The results indicated that while the compound effectively reduced viability in 2D cultures, its efficacy was slightly diminished in the 3D model due to the complexity of tumor microenvironments .

Study 2: Mechanistic Insights into CDK Inhibition

Another investigation focused on elucidating the mechanism by which this compound inhibits CDK activity. The study utilized biochemical assays to demonstrate that the compound binds to CDK2 with high affinity, leading to decreased phosphorylation of downstream targets involved in cell cycle progression .

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